4-(Phenylselanyl)butanoyl chloride
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Overview
Description
4-(Phenylselanyl)butanoyl chloride is an organoselenium compound with the molecular formula C₁₀H₁₁ClOSe This compound features a phenylselanyl group attached to a butanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylselanyl)butanoyl chloride typically involves the reaction of 4-(Phenylselanyl)butanoic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
Starting Material: 4-(Phenylselanyl)butanoic acid
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 60-70°C, for several hours.
The reaction mechanism involves the conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylselanyl)butanoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions (e.g., room temperature to 50°C) to form the corresponding amides, esters, and thioesters.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the phenylselanyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters
Oxidation: Selenoxides, selenones
Reduction: Alcohols, reduced derivatives
Scientific Research Applications
4-(Phenylselanyl)butanoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organoselenium compounds, which are valuable intermediates in organic synthesis.
Medicinal Chemistry: Organoselenium compounds have shown potential as therapeutic agents due to their antioxidant, anticancer, and antimicrobial properties. This compound can be used to synthesize such compounds for biological studies.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Catalysis: Organoselenium compounds are known to act as catalysts in various chemical reactions, and this compound can be explored for such applications.
Mechanism of Action
The mechanism of action of 4-(Phenylselanyl)butanoyl chloride depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the acyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. The phenylselanyl group can participate in redox reactions, where it undergoes oxidation or reduction, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylselanyl)butanoic acid: The precursor to 4-(Phenylselanyl)butanoyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
Phenylselanyl chloride: A simpler organoselenium compound with a phenylselanyl group attached to a chloride atom.
4-(Phenylthio)butanoyl chloride: A sulfur analog of this compound, where the selenium atom is replaced by a sulfur atom.
Uniqueness
This compound is unique due to the presence of both the phenylselanyl and acyl chloride functional groups
Properties
CAS No. |
104680-44-6 |
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Molecular Formula |
C10H11ClOSe |
Molecular Weight |
261.62 g/mol |
IUPAC Name |
4-phenylselanylbutanoyl chloride |
InChI |
InChI=1S/C10H11ClOSe/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
OEQIJZGQAFYZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCCC(=O)Cl |
Origin of Product |
United States |
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